Cas no 16034-48-3 (2-(1H-Pyrazol-1-Yl)Acetic Acid)
2-(1H-Pyrazol-1-Yl)Acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(1H-Pyrazol-1-yl)acetic acid
- 1H-PYRAZOL-1-YLACETIC ACID
- 1H-Pyrazole-1-acetic acid
- Pyrazol-1-yl-acetic acid
- 2-pyrazol-1-ylacetic acid
- 1-Pyrazoleacetic Acid
- pyrazol-1-ylacetic acid
- 1H-Pyrazole-1-aceticacid
- 1H-Pyrazol-1-yl acetic acid
- 2-pyrazolylacetic acid
- BAS 10142519
- (Pyrazol-1-yl)acetic acid
- KSC172A1F
- ARONIS27221
- 2-(1-pyrazolyl)-acetic acid
- LOSKNFQZTWYZHI-UHFFFAOYSA-N
- HMS1759M05
- Z
- 16034-48-3
- FT-0677878
- SCHEMBL1073206
- 1H-Pyrazol-1-ylacetic acid, AldrichCPR
- BS-13019
- CS-W002537
- 1-PyrazoleaceticAcid
- SY022023
- A883220
- AM20080433
- CL3510
- EN300-23942
- AKOS000263940
- BB 0258606
- 2-(1H-Pyrazol-1-yl) acetic acid
- J-505359
- F2124-0632
- MFCD00228774
- DTXSID60395444
- Z166653130
- ALBB-000001
- BBL008568
- acetic acid, 2-(1-pyrazolyl)-
- STK346008
- DA-09702
- 2-(1H-Pyrazol-1-Yl)Acetic Acid
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- MDL: MFCD00228774
- Inchi: 1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9)
- InChI Key: LOSKNFQZTWYZHI-UHFFFAOYSA-N
- SMILES: OC(CN1C=CC=N1)=O
Computed Properties
- Exact Mass: 126.04300
- Monoisotopic Mass: 126.043
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: -0.1
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.33
- Melting Point: No data available
- Boiling Point: 301.1℃ at 760 mmHg
- Flash Point: 135.9°C
- Refractive Index: 1.588
- PSA: 55.12000
- LogP: -0.03230
- Vapor Pressure: No data available
2-(1H-Pyrazol-1-Yl)Acetic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:Room temperature
2-(1H-Pyrazol-1-Yl)Acetic Acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1H-Pyrazol-1-Yl)Acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H859623-5g |
2-(1H-Pyrazol-1-yl)Acetic Acid |
16034-48-3 | ≥97% | 5g |
511.20 | 2021-05-17 | |
| TRC | B529800-10mg |
2-(1H-Pyrazol-1-yl)acetic Acid |
16034-48-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B529800-50mg |
2-(1H-Pyrazol-1-yl)acetic Acid |
16034-48-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B529800-100mg |
2-(1H-Pyrazol-1-yl)acetic Acid |
16034-48-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 043043-1g |
1H-Pyrazol-1-yl acetic acid |
16034-48-3 | 95% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 043043-5g |
1H-Pyrazol-1-yl acetic acid |
16034-48-3 | 95% | 5g |
£62.00 | 2022-03-01 | |
| Fluorochem | 043043-10g |
1H-Pyrazol-1-yl acetic acid |
16034-48-3 | 95% | 10g |
£121.00 | 2022-03-01 | |
| Fluorochem | 043043-25g |
1H-Pyrazol-1-yl acetic acid |
16034-48-3 | 95% | 25g |
£288.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020282-1g |
2-(1H-Pyrazol-1-Yl)Acetic Acid |
16034-48-3 | 1g |
389CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QM131-5g |
2-(1H-Pyrazol-1-Yl)Acetic Acid |
16034-48-3 | 95% | 5g |
741.0CNY | 2021-07-13 |
2-(1H-Pyrazol-1-Yl)Acetic Acid Suppliers
2-(1H-Pyrazol-1-Yl)Acetic Acid Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-(1H-Pyrazol-1-Yl)Acetic Acid
2-(1H-Pyrazol-1-Yl)Acetic Acid: A Comprehensive Overview
The compound 2-(1H-Pyrazol-1-Yl)Acetic Acid (CAS No. 16034-48-3) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound, also known as pyrazole acetic acid, belongs to the class of heterocyclic compounds, which are widely studied due to their unique chemical properties and biological activities. In recent years, researchers have delved deeper into understanding its structure, synthesis, and applications, making it a subject of considerable interest in the fields of organic chemistry, pharmacology, and materials science.
The molecular structure of 2-(1H-Pyrazol-1-Yl)Acetic Acid consists of a pyrazole ring fused with an acetic acid group. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to the compound's stability and reactivity. The acetic acid group introduces carboxylic acid functionality, which can participate in various chemical reactions, including esterification and amidation. This combination makes the compound versatile for use in synthesizing more complex molecules, such as pharmaceutical agents and agrochemicals.
Recent studies have highlighted the potential of 2-(1H-Pyrazol-1-Yl)Acetic Acid as a building block in drug discovery. Its ability to form hydrogen bonds and its aromaticity make it an attractive candidate for designing bioactive molecules. For instance, researchers have explored its role in developing inhibitors for kinases and other enzymes, which are critical targets in cancer therapy. The compound's ability to modulate cellular signaling pathways has been a focal point in preclinical studies, suggesting its potential as a lead compound for anticancer drug development.
In addition to its pharmaceutical applications, 2-(1H-Pyrazol-1-Yl)Acetic Acid has found utility in the field of agrochemistry. Its derivatives have been investigated for their pesticidal properties, particularly as fungicides and insecticides. The compound's ability to inhibit key enzymes involved in fungal growth has made it a promising candidate for developing environmentally friendly agricultural chemicals. Recent advancements in green chemistry have further enhanced its appeal by focusing on sustainable synthesis methods that minimize environmental impact.
The synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid involves a multi-step process that typically begins with the preparation of the pyrazole ring. Various methods, including condensation reactions and cyclization techniques, have been employed to synthesize this compound efficiently. Researchers have also explored catalytic approaches to improve reaction yields and reduce production costs. These efforts have not only streamlined the synthesis process but also opened new avenues for scaling up production to meet industrial demands.
From a materials science perspective, 2-(1H-Pyrazol-1-Yl)Acetic Acid has shown potential as a precursor for advanced materials such as polymers and coordination complexes. Its functional groups enable it to participate in polymerization reactions, leading to the development of novel polymeric materials with tailored properties. Furthermore, its ability to coordinate with metal ions has been leveraged in creating metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis.
Recent breakthroughs in computational chemistry have provided new insights into the electronic structure and reactivity of 2-(1H-Pyrazol-1-Yl)Acetic Acid. Advanced computational models have allowed researchers to predict its interaction with biological targets at an atomic level, facilitating rational drug design efforts. These computational studies have also shed light on the compound's photophysical properties, paving the way for its application in optoelectronic devices.
In conclusion, 2-(1H-Pyrazol-1-Yl)Acetic Acid (CAS No. 16034-48-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application development, position it as a valuable tool in modern chemistry. As research continues to uncover new possibilities for this compound, its role in shaping future innovations is likely to grow significantly.
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